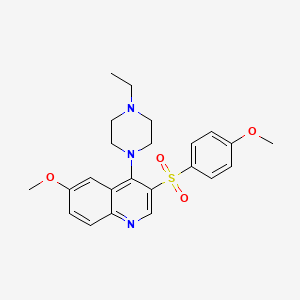
4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline is a quinoline derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into similar quinoline derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of a related compound, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate, followed by cyclization, ethylation, and hydrolysis . Although the specific synthesis route for the compound is not provided, similar synthetic strategies may be applicable.
Molecular Structure Analysis
Quinoline derivatives exhibit a variety of molecular conformations. For instance, in the compound tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, the piperazine ring adopts a chair conformation, and the dihedral angles between the pyrimidine and methoxyphenyl rings vary between the two independent molecules in the crystal structure . These structural details are crucial for understanding the molecular interactions and potential biological activities of these compounds.
Chemical Reactions Analysis
The reactivity of quinoline derivatives can be complex, as illustrated by the synthetic studies connected with the preparation of 4-cyclopropyl-7-fluoro-6-(4-methylpiperazin-1-yl)-1,2,4,9-tetrahydrothiazolo[5,4-b]quinoline-2,9-dione. The paper describes several steps and intermediates, highlighting the challenges in achieving the desired transformations . The chemical reactions of quinoline derivatives are influenced by the substituents on the quinoline core and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of a piperazine ring and methoxy groups can affect the compound's solubility, melting point, and ability to form hydrogen bonds, as seen in the crystal structure of the tert-butyl derivative . These properties are important for the compound's application in pharmaceuticals, where solubility and stability are critical factors.
Wissenschaftliche Forschungsanwendungen
Fluorescence Applications
Quinoline derivatives have been explored for their fluorescence properties, particularly in the context of zinc(II) detection. A study on analogs of a Zinquin-related fluorophore, which is a specific fluorophore for Zn(II), included the synthesis of quinoline derivatives that exhibit a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II) to the solution. This research demonstrates the potential of quinoline derivatives, including 4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline, in developing fluorescent probes for metal ions, which could be valuable in biological and environmental sensing applications (Kimber et al., 2003).
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of quinoline-based compounds have been investigated, suggesting potential applications in developing new therapeutic agents. Synthesis and characterization of quinoline-azosulfonanides clubbed molecules revealed that some of these compounds exhibit significant antibacterial and antifungal activities, as well as antitubercular activity against Mycobacterium tuberculosis. This suggests that this compound and its analogs could be explored further for their potential in treating infectious diseases (Iosr Journals, Vora & Vora, 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxyphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-25-11-13-26(14-12-25)23-20-15-18(30-3)7-10-21(20)24-16-22(23)31(27,28)19-8-5-17(29-2)6-9-19/h5-10,15-16H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDOZMYMSMCPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)
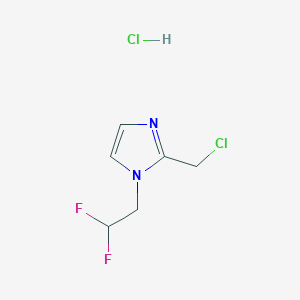
![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)
![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)

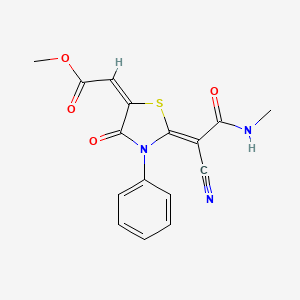
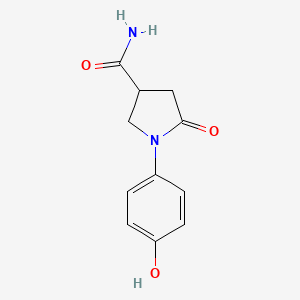

![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2530717.png)
![N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2530719.png)
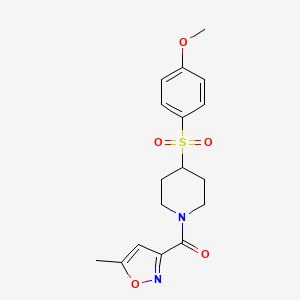
![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)